molecular formula C10H9N3O B12816324 (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone

(1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone

Cat. No.: B12816324
M. Wt: 187.20 g/mol
InChI Key: GEKNSEAZXULTRL-UHFFFAOYSA-N
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Description

(1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone: is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with imidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has potential applications in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    (1H-Imidazol-1-yl)(pyridin-3-yl)methanone: Lacks the methyl group on the pyridine ring.

    (1H-Imidazol-1-yl)(2-methylpyridin-3-yl)methanone: Methyl group is positioned differently on the pyridine ring.

Uniqueness: The presence of the methyl group at the 6-position of the pyridine ring in (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

imidazol-1-yl-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C10H9N3O/c1-8-2-3-9(6-12-8)10(14)13-5-4-11-7-13/h2-7H,1H3

InChI Key

GEKNSEAZXULTRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2C=CN=C2

Origin of Product

United States

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